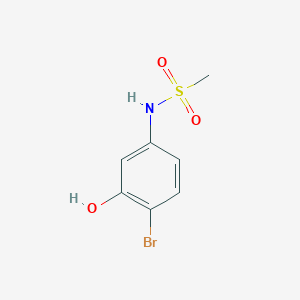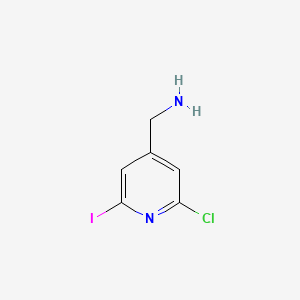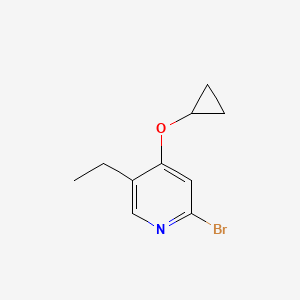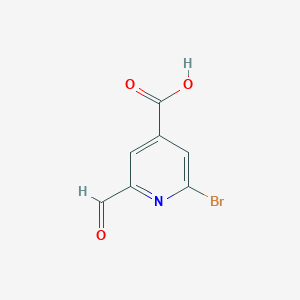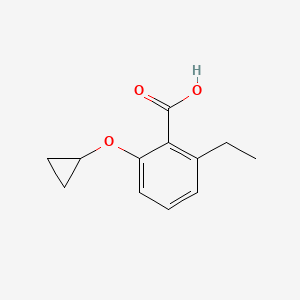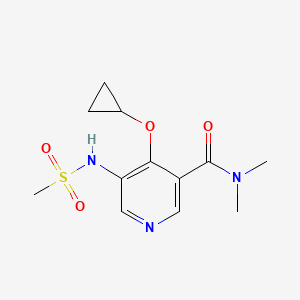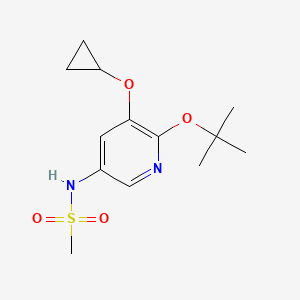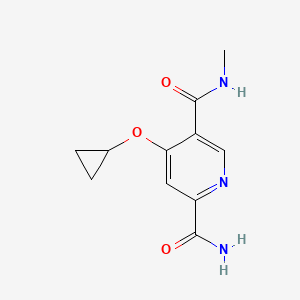
3-Cyclopropoxy-5-ethyl-4-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-5-ethyl-4-fluoropyridine is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of fluorine atoms in the aromatic ring . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluoropyridines, including 3-Cyclopropoxy-5-ethyl-4-fluoropyridine, often involves nucleophilic substitution reactions. For instance, 3,4-difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride . Another method involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide .
Industrial Production Methods
Industrial production methods for fluoropyridines typically involve large-scale nucleophilic substitution reactions. These methods require careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-5-ethyl-4-fluoropyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as sodium methoxide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with potassium fluoride can yield difluoropyridines .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-5-ethyl-4-fluoropyridine has various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-5-ethyl-4-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the aromatic ring can influence the compound’s electronic properties, making it less reactive and more stable . This stability can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, potentially leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Cyclopropoxy-5-ethyl-4-fluoropyridine include other fluoropyridines, such as:
3,4-Difluoropyridine: Synthesized by nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride.
2,5-Difluoropyridine: Prepared by deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its physical, chemical, and biological properties. The presence of the cyclopropoxy and ethyl groups, along with the fluorine atom, can enhance the compound’s stability and reactivity, making it a valuable building block in various scientific research applications .
Eigenschaften
Molekularformel |
C10H12FNO |
|---|---|
Molekulargewicht |
181.21 g/mol |
IUPAC-Name |
3-cyclopropyloxy-5-ethyl-4-fluoropyridine |
InChI |
InChI=1S/C10H12FNO/c1-2-7-5-12-6-9(10(7)11)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |
InChI-Schlüssel |
YTYRRNIMYFEOSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN=CC(=C1F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14842665.png)

